3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide
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Overview
Description
3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide is an organic compound that belongs to the class of amides. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a propanamide moiety. The compound also contains a methoxypiperidinyl group attached to another phenyl ring. This unique structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of Benzyloxyphenyl Intermediate: The initial step involves the reaction of benzyl alcohol with a phenyl halide under basic conditions to form the benzyloxyphenyl intermediate.
Amidation Reaction: The benzyloxyphenyl intermediate is then reacted with 4-(4-methoxypiperidin-1-yl)aniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzaldehyde derivative.
Reduction: The amide group can be reduced to form the corresponding amine.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
Oxidation: Benzaldehyde derivative.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and methoxypiperidinyl groups may play a crucial role in binding to these targets, modulating their activity and leading to the observed effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)acetamide: Similar structure but with an acetamide group instead of a propanamide group.
3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)butanamide: Similar structure but with a butanamide group instead of a propanamide group.
Uniqueness
The uniqueness of 3-(3-(benzyloxy)phenyl)-N-(4-(4-methoxypiperidin-1-yl)phenyl)propanamide lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of both benzyloxy and methoxypiperidinyl groups allows for unique interactions with molecular targets, making it a valuable compound for various research applications.
Properties
IUPAC Name |
N-[4-(4-methoxypiperidin-1-yl)phenyl]-3-(3-phenylmethoxyphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3/c1-32-26-16-18-30(19-17-26)25-13-11-24(12-14-25)29-28(31)15-10-22-8-5-9-27(20-22)33-21-23-6-3-2-4-7-23/h2-9,11-14,20,26H,10,15-19,21H2,1H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQCSHEXDPJUYAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2=CC=C(C=C2)NC(=O)CCC3=CC(=CC=C3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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